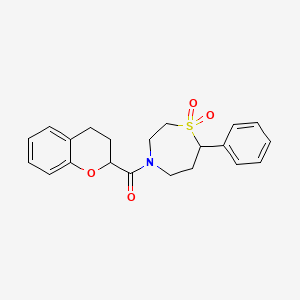
Chroman-2-yl(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chroman-2-yl(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action, as well as its biochemical and physiological effects, have been studied extensively. In
Mechanism of Action
The mechanism of action of Chroman-2-yl(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone is not yet fully understood. However, it has been suggested that this compound exerts its anticancer activity by inducing apoptosis in cancer cells. It has also been suggested that this compound inhibits the growth of cancer cells by inducing cell cycle arrest.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. This compound has been found to induce oxidative stress in cancer cells, leading to apoptosis. It has also been found to inhibit the activity of various enzymes involved in cancer cell proliferation, such as topoisomerase II and DNA polymerase.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Chroman-2-yl(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone in lab experiments is its potent anticancer and antimicrobial activity. This compound can be used as a lead compound for the development of new drugs with improved efficacy and safety profiles. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research on Chroman-2-yl(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone. One of the future directions is the optimization of its synthesis method to improve its yield and purity. Another future direction is the development of new derivatives of this compound with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Synthesis Methods
The synthesis of Chroman-2-yl(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone has been achieved using various methods. One of the most commonly used methods involves the reaction of 2-phenylchroman-4-one with 2-aminothiophenol in the presence of a catalyst such as potassium carbonate. The resulting product is then oxidized using hydrogen peroxide to yield this compound.
Scientific Research Applications
Chroman-2-yl(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone has been used in various scientific research applications. One of the most significant applications is in the field of drug discovery. This compound has been found to exhibit potent anticancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. It has also been found to exhibit antimicrobial activity against various bacteria and fungi.
properties
IUPAC Name |
3,4-dihydro-2H-chromen-2-yl-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4S/c23-21(19-11-10-16-6-4-5-9-18(16)26-19)22-13-12-20(27(24,25)15-14-22)17-7-2-1-3-8-17/h1-9,19-20H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMNJNLKMJUEYCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2OC1C(=O)N3CCC(S(=O)(=O)CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

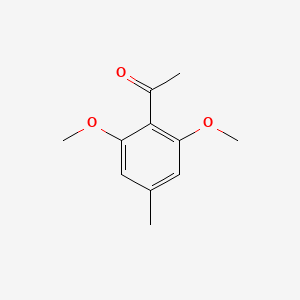
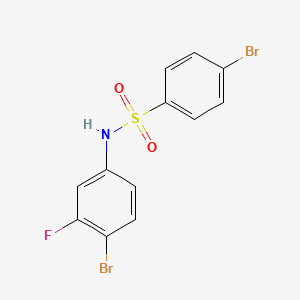
![2-[(Cyclohexylcarbonyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B2475490.png)
![ethyl 2-(2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2475495.png)
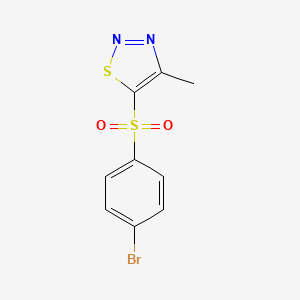
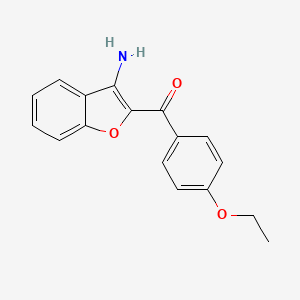
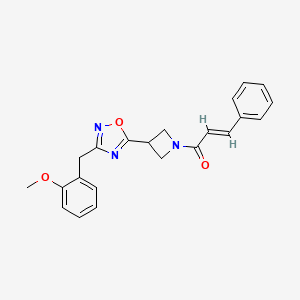
![N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2475502.png)
![Ethyl (2S,4R)-4-[(2-methylpropan-2-yl)oxy]pyrrolidine-2-carboxylate](/img/structure/B2475503.png)

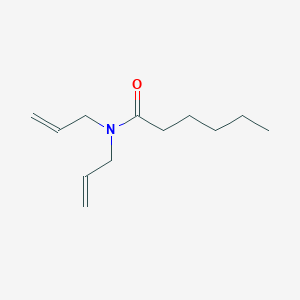
![5-amino-2-[(2,5-difluorophenyl)carbonyl]-1,2-oxazol-3(2H)-one](/img/structure/B2475508.png)
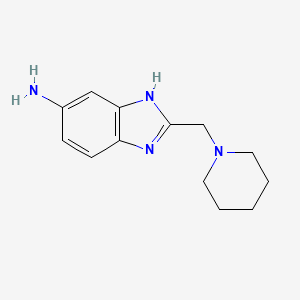
![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylmorpholine-4-sulfonamide](/img/structure/B2475510.png)